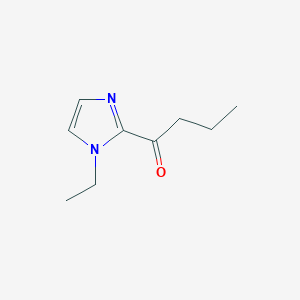
1-(1-Ethyl-1h-imidazol-2-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Ethyl-1h-imidazol-2-yl)butan-1-one is an organic compound featuring an imidazole ring, a butanone group, and an ethyl substituent. This compound is part of the imidazole family, known for its diverse chemical and biological properties. Imidazole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(1-Ethyl-1h-imidazol-2-yl)butan-1-one can be synthesized through several methods. One common approach involves the alkylation of 1-ethylimidazole with a butanone derivative. The reaction typically requires a strong base, such as sodium hydride, to deprotonate the imidazole, followed by the addition of the butanone derivative under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Ethyl-1h-imidazol-2-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogenated reagents replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated imidazole derivatives.
Applications De Recherche Scientifique
1-(1-Ethyl-1h-imidazol-2-yl)butan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-(1-Ethyl-1h-imidazol-2-yl)butan-1-one involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1-Methyl-1h-imidazol-2-yl)butan-1-one
- 1-(1-Propyl-1h-imidazol-2-yl)butan-1-one
- 1-(1-Butyl-1h-imidazol-2-yl)butan-1-one
Uniqueness
1-(1-Ethyl-1h-imidazol-2-yl)butan-1-one is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl group may confer distinct steric and electronic properties, affecting the compound’s interaction with molecular targets and its overall efficacy in various applications.
Propriétés
Numéro CAS |
540780-96-9 |
|---|---|
Formule moléculaire |
C9H14N2O |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
1-(1-ethylimidazol-2-yl)butan-1-one |
InChI |
InChI=1S/C9H14N2O/c1-3-5-8(12)9-10-6-7-11(9)4-2/h6-7H,3-5H2,1-2H3 |
Clé InChI |
ZMQKXYIXTVBVLG-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C1=NC=CN1CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


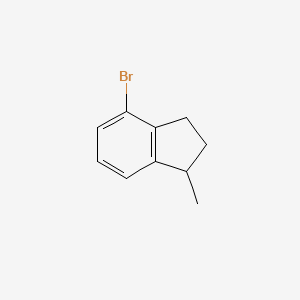
![Bis(2,6-di(1H-pyrazol-1-yl)pyridine)cobalt(II) di[bis(trifluoromethane)sulfonimide]](/img/structure/B12822450.png)
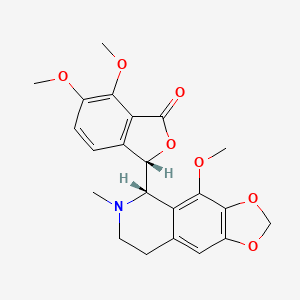
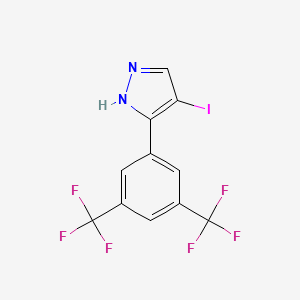
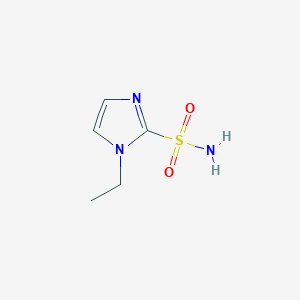
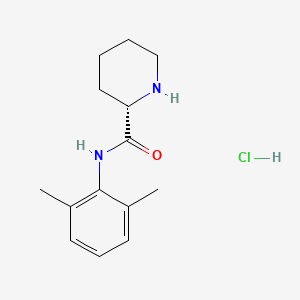
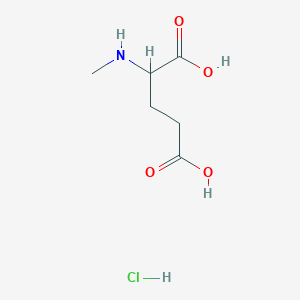
![9,10-Di([1,1'-biphenyl]-4-yl)-2,6-dibromo-9,10-dihydroanthracene-9,10-diol](/img/structure/B12822491.png)
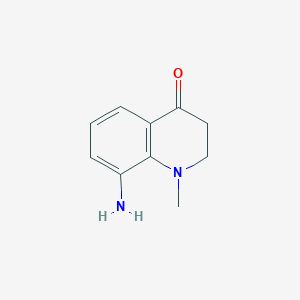
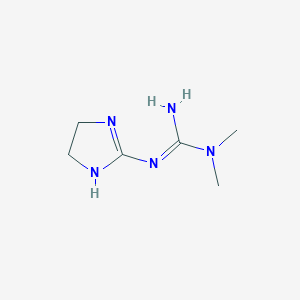
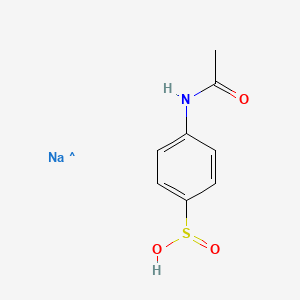
![rel-(1R,2S,4R)-N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B12822505.png)
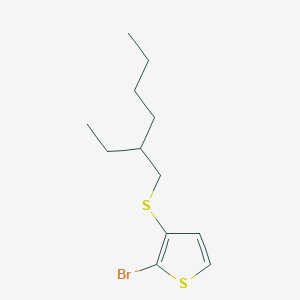
![(3R)-3,3'-Bis(10-phenylanthracen-9-yl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12822521.png)
